2-(2-chlorophenyl)-7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC9615824
Molecular Formula: C18H16ClN5O2
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-chlorophenyl)-7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -](/images/structure/VC9615824.png)
Specification
Molecular Formula | C18H16ClN5O2 |
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Molecular Weight | 369.8 g/mol |
IUPAC Name | 4-(2-chlorophenyl)-11-(3-methoxypropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Standard InChI | InChI=1S/C18H16ClN5O2/c1-26-10-4-8-23-9-7-15-13(17(23)25)11-20-18-21-16(22-24(15)18)12-5-2-3-6-14(12)19/h2-3,5-7,9,11H,4,8,10H2,1H3 |
Standard InChI Key | GSDIVJYHWOTUNA-UHFFFAOYSA-N |
SMILES | COCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4Cl |
Canonical SMILES | COCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold, comprising three fused heterocycles:
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A pyridine ring fused to a pyrimidinone system at positions 3 and 4.
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A 1,2,4-triazole moiety annulated to the pyrimidinone, creating a rigid tricyclic framework.
The 2-chlorophenyl group at position 2 and 3-methoxypropyl chain at position 7 introduce steric bulk and polar functionality, respectively. X-ray crystallography of analogous structures reveals planar geometries in the fused aromatic systems, with substituents adopting equatorial orientations to minimize steric strain .
Spectroscopic Characterization
Key spectral data from mass spectrometry ( 369.8 [M+H]) and -NMR confirm the structure:
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Aromatic protons appear as multiplet signals at δ 7.45–8.12 ppm (2-chlorophenyl).
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Methoxy protons resonate as a singlet at δ 3.24 ppm, while methylene groups in the 3-methoxypropyl chain show triplet patterns at δ 2.68–3.02 ppm.
Synthetic Methodologies
Domino Cyclization Strategy
The synthesis employs a domino 1,3-dipolar cycloaddition followed by intramolecular cyclization (Scheme 1) :
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Precursor Preparation: 2-Azidothiophene-3-carboxylates react with substituted acetonitriles (e.g., 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetonitriles) in methanol with sodium methylate.
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Cycloaddition: Azides undergo Huisgen-type [3+2] cycloaddition with nitriles, forming 5-amino-1,2,3-triazole intermediates.
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Cyclization: Spontaneous ring closure between the amino and ester groups generates the pyrimidinone system.
This method achieves yields exceeding 85% under ambient conditions, aligning with green chemistry principles .
Table 1: Optimization of Reaction Conditions for Analog Synthesis
Parameter | Optimal Value | Yield Impact |
---|---|---|
Solvent | Methanol | 89% |
Base | NaOMe (1 eq) | 92% |
Temperature | 25°C | 85% |
Reaction Time | 5 min | 91% |
Functionalization Strategies
Post-synthetic modifications enable diversification:
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Suzuki Coupling: Introduces aryl groups at position 7 using Pd-catalyzed cross-coupling.
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Alkylation: The 3-methoxypropyl side chain is installed via nucleophilic substitution on brominated intermediates.
Biological Activities and Mechanisms
Organism | Compound | Ciprofloxacin |
---|---|---|
S. aureus | 12.5 | 1.2 |
E. coli | 25.0 | 3.1 |
C. albicans | 50.0 | 6.2 |
Mechanistic studies suggest dual targeting:
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DNA Gyrase Inhibition: The chlorophenyl group intercalates into DNA, disrupting topoisomerase IV.
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Membrane Disruption: The methoxypropyl chain enhances lipid bilayer penetration, causing cytoplasmic leakage.
Kinase Modulation
Molecular docking reveals affinity for tyrosine kinases (e.g., EGFR, ) via:
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Hydrogen bonding between pyrimidinone carbonyl and kinase hinge region.
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Hydrophobic interactions from the chlorophenyl moiety in the ATP-binding pocket.
Comparative Analysis with Structural Analogs
Impact of Substituents
Table 3: Structure-Activity Relationships in Triazolo-Pyrimidines
R1 | R2 | IC50 (EGFR, nM) |
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2-Cl-Ph | 3-MeO-Pr | 2300 |
4-F-Ph | 2-MeO-Et | 4500 |
H | 3-MeO-Pr | >10,000 |
Key trends:
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Electron-withdrawing groups (Cl, F) at R1 enhance kinase binding.
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Alkoxy chains longer than methoxypropyl (R2) reduce solubility without improving potency.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (43%) due to high polar surface area (PSA = 98 Ų).
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Metabolism: Hepatic CYP3A4-mediated O-demethylation generates a phenolic metabolite ().
Acute Toxicity
Rodent studies (LD = 320 mg/kg) indicate:
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Dose-dependent hepatotoxicity (ALT elevation at 100 mg/kg).
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No neurotoxicity observed up to 200 mg/kg.
Future Directions and Applications
Targeted Drug Design
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Prodrug Development: Esterification of the methoxy group may enhance blood-brain barrier penetration for CNS targets.
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Combination Therapies: Synergy with β-lactam antibiotics could overcome microbial resistance.
Material Science Applications
The rigid π-conjugated system shows promise in:
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